

Application Notes and Protocols for AZ82 in In Vitro Cancer Cell Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ82 is a potent and selective small molecule inhibitor of the kinesin-like protein KIFC1 (also known as HSET).[1] KIFC1 is a minus-end directed motor protein that plays a critical role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and proliferate.[2] By inhibiting KIFC1, AZ82 induces centrosome declustering, leading to multipolar spindle formation and subsequent apoptotic cell death in cancer cells with centrosome amplification.[2] These application notes provide detailed protocols for utilizing AZ82 in various in vitro assays to assess its effects on cancer cells.

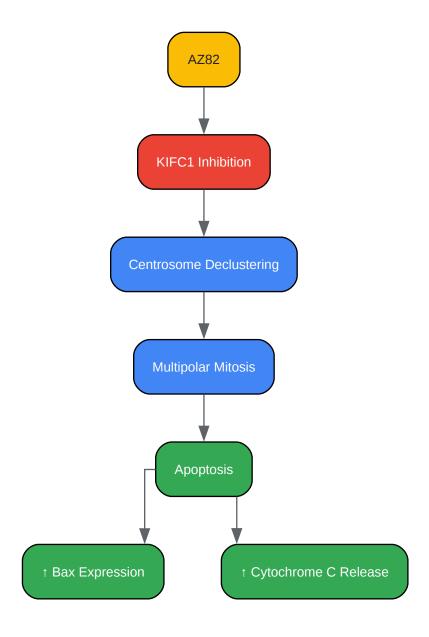
Mechanism of Action

AZ82 functions as an ATP-competitive inhibitor, binding to the KIFC1/microtubule complex and inhibiting its enzymatic activity.[1] This disruption of KIFC1's function prevents the bundling of extra centrosomes, a common feature in many cancer cells. The inability to form a stable bipolar spindle during mitosis results in a catastrophic cellular event known as multipolar mitosis. This mitotic disarray triggers the intrinsic apoptotic pathway, marked by the upregulation of pro-apoptotic proteins such as Bax and the release of Cytochrome C from the mitochondria.[2]

Signaling Pathway



The signaling cascade initiated by **AZ82** leading to apoptosis is a direct consequence of its targeted inhibition of KIFC1. The workflow from target engagement to cellular death is depicted below.



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Caption: AZ82-mediated KIFC1 inhibition leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of **AZ82** and its effects on cancer cells.



Parameter	Value	Notes	
Ki (KIFC1)	43 nM	Dissociation constant for KIFC1.[1]	
IC50 (KIFC1 ATPase activity)	300 nM	Concentration for 50% inhibition of KIFC1's microtubule-stimulated ATPase activity.[1]	
IC50 (mant-ATP binding)	0.90 ± 0.09 μM	Concentration for 50% inhibition of mant-ATP binding.	
IC50 (mant-ADP release)	1.26 ± 0.51 μM	Concentration for 50% inhibition of mant-ADP release.	

Table 1: Inhibitory constants of AZ82 against KIFC1.

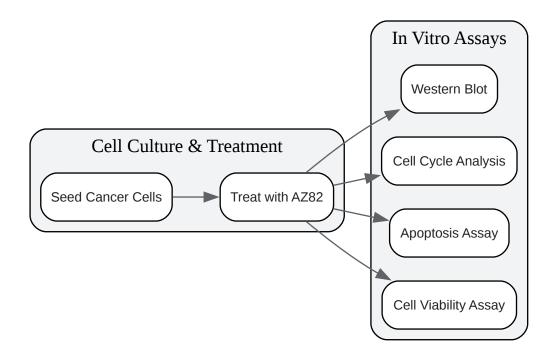
Cell Line	Assay	Parameter	Value
Prostate Cancer (PC-3)	Cell Viability	IC50 (72h)	~10-50 μM
Breast Cancer (BT- 549)	Centrosome Declustering	-	Effective at inducing multipolar spindles
Hepatocellular Carcinoma (HepG2)	Cell Viability	IC50 (72h)	~10-50 μM

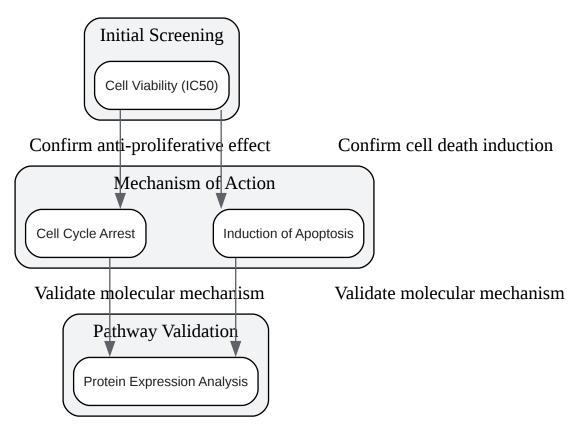
Table 2: Cellular activity of AZ82 in various cancer cell lines.

Experimental Protocols

The following is a generalized experimental workflow for characterizing the in vitro effects of **AZ82** on cancer cells.







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References

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